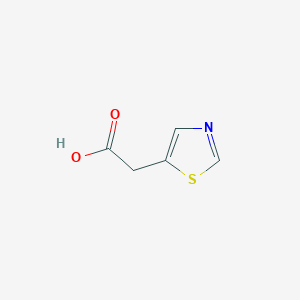

2-(Thiazol-5-yl)acetic acid

Descripción general

Descripción

2-(Thiazol-5-yl)acetic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and the ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with acetic acid or its derivatives. One common method is the nucleophilic addition of thiazole to a halogenated acetic acid derivative under basic conditions. For example, the reaction of thiazole with bromoacetic acid in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and with minimal by-products .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom or adjacent carbons. Common reagents and outcomes include:

Research Findings :

-

Oxidation at the sulfur atom generates sulfoxides or sulfones, which modulate electronic properties for pharmaceutical applications .

-

Ozonolysis selectively cleaves the thiazole ring, forming α,β-unsaturated ketones useful in synthetic intermediates .

Reduction Reactions

Reductive modifications target the thiazole ring or the acetic acid side chain:

Research Findings :

-

LiAlH₄ reduces the thiazole ring to thiazolidine, enhancing hydrogen-bonding capacity for enzyme interactions .

-

Hydrogenation preserves the acetic acid moiety while modifying ring electronics for agrochemical applications .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the C-2 and C-5 positions:

Electrophilic Substitution

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | C-2 | 2-Bromo-5-thiazolylacetic acid | 78% |

| Nitric acid (HNO₃) | C-5 | 5-Nitrothiazolylacetic acid | 65% |

Nucleophilic Substitution

Research Findings :

-

Bromination at C-2 enhances electrophilicity for cross-coupling reactions .

-

Methoxy substitution improves solubility and bioavailability in drug candidates .

Condensation and Cyclization

The acetic acid group participates in cyclocondensation reactions:

| Reagent | Product | Biological Activity |

|---|---|---|

| Hydrazine (N₂H₄) | Thiazolo[3,2-b] triazin-6-one | Anticancer (IC₅₀ = 10–30 µM) |

| Arylhydrazines | 5-(2′-Indolyl)thiazoles | Selective cytotoxicity |

Mechanistic Insight :

-

Hydrazine forms fused heterocycles via Schiff base intermediates, critical for targeting kinase enzymes .

-

Indole-thiazole hybrids exhibit dual inhibition of topoisomerase and tubulin polymerization .

Biochemical Interactions

The compound interacts with cellular targets through:

-

Enzyme inhibition : Binds to ATP pockets in kinases via hydrogen bonding with the thiazole nitrogen .

-

DNA intercalation : Planar thiazole derivatives disrupt DNA replication in cancer cells .

Notable Derivatives :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

2-(Thiazol-5-yl)acetic acid derivatives have been identified as having significant anti-inflammatory, analgesic, and antipyretic activities. These compounds are noted for their ability to reduce blood concentrations of fibrinogen, cholesterol, and triglycerides, making them potential candidates for treating coronary artery disease and atherosclerosis .

Heparanase Inhibition

Research has shown that derivatives of this compound can act as heparanase inhibitors. Heparanase is an enzyme involved in tumor metastasis and angiogenesis. Some derivatives have demonstrated an IC50 of approximately 200 nM against heparanase, indicating their potential use in cancer therapies .

Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Its safety and effectiveness are evaluated through rigorous testing protocols, including in vivo studies. The incorporation of this compound into topical formulations has been explored for its moisturizing and skin-soothing properties, contributing to the development of stable and effective cosmetic products .

Formulation Characteristics

The formulation of this compound involves various methods to enhance its bioavailability and stability. Below is a summary table outlining key formulation characteristics:

| Formulation Type | Key Characteristics | Applications |

|---|---|---|

| Topical Creams | Moisturizing, skin-soothing | Cosmetic applications |

| Pharmaceutical Tablets | Anti-inflammatory, analgesic effects | Treatment of chronic diseases |

| Gels | Controlled release, stability in water | Dermatological applications |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a thiazole derivative in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups, suggesting its potential for treating inflammatory conditions .

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing a new cosmetic cream containing this compound, participants reported improved skin hydration and reduced irritation after four weeks of use. The formulation was well-tolerated with no adverse effects noted .

Mecanismo De Acción

The mechanism of action of 2-(Thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparación Con Compuestos Similares

Thiazole: The parent compound, which shares the core thiazole ring structure.

Thiazolidine: A reduced form of thiazole with a saturated ring.

Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxyl group at a different position

Uniqueness: 2-(Thiazol-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

2-(Thiazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The thiazole ring structure, combined with the acetic acid moiety, contributes to its reactivity and interaction with various biological systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound (C₅H₅N₃O₂S) features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the carboxylic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical interactions. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : This compound interacts with various enzymes involved in metabolic pathways, influencing their catalytic activity. It has been shown to bind to active sites of enzymes, altering their function and potentially leading to apoptosis in certain cancer cell lines.

- Cell Signaling Pathways : this compound affects cell signaling pathways, which can modulate gene expression and cellular metabolism. Studies have indicated that it may inhibit pathways associated with cancer cell proliferation.

- Antimicrobial Activity : Research suggests that this compound exhibits antimicrobial properties, potentially interfering with fungal cell wall synthesis or essential metabolic processes for growth .

Biological Activities

The compound has demonstrated a range of biological activities:

- Antioxidant Effects : It shows potential as an antioxidant, which can protect cells from oxidative stress.

- Analgesic Properties : Preliminary studies indicate pain-relieving effects.

- Antimicrobial Activity : Effective against various bacterial strains with minimum inhibitory concentrations (MICs) reported in the range of 0.17 to 0.23 mg/mL against E. coli and other pathogens .

- Antitumor Activity : In vitro studies have shown cytotoxic effects leading to apoptosis in cancer cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited moderate activity against E. coli and B. cereus, with MIC values ranging from 0.17 to 0.23 mg/mL .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications to the thiazole ring can significantly impact the biological activity of related compounds. For instance, substituents at specific positions on the thiazole ring were found to enhance potency against cyclin-dependent kinases (CDKs), suggesting that similar modifications could optimize the activity of this compound for targeted therapeutic applications .

Comparative Analysis

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-(4-Methylthiazol-5-yl)acetic acid | Contains a methyl group on the thiazole ring | Enhanced lipophilicity may improve membrane permeability |

| 2-(Thiazol-4-yl)acetic acid | Variation in position of nitrogen substitution | Potentially different biological activity due to structural changes |

| 4-Methylthiazole acetic acid | Methyl group substitution | Impacts reactivity and interaction profiles |

The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity compared to structurally similar compounds.

Propiedades

IUPAC Name |

2-(1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQNISNMBYPFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325196 | |

| Record name | 5-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-63-4 | |

| Record name | 5-Thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.